molecular formula C17H19NO B8504735 2-(N-isopropylamino)-4-methylbenzophenone

2-(N-isopropylamino)-4-methylbenzophenone

Cat. No. B8504735
M. Wt: 253.34 g/mol
InChI Key: PFUUEZRQEPXGQU-UHFFFAOYSA-N
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Patent
US04071557

Procedure details

Examples 1-19 as recorded in the following Table I represent trials in which the amount of 4-methyl-2-aminobenzophenone (a compound III in amount of 21.1 grs. or 0.1 mol) is held constant and the amount of other reaction system components including acetone (the compound III), borohydride (sodium borohydride), acid (sulfuric acid) and water are varied. In these examples, the reaction system is maintained at 20°-25° C. throughout the reaction and the rate of addition of the borohydride is controlled accordingly, such addition requiring in most cases about 60 minutes, after which the reaction system is stirred for an additional 60 minutes, followed by filtering. The filtrate is concentrated and the residue dissolved in about 88 mls. of heptane and the resulting solution extracted first with 20 mls. of 4N. ammonium hydroxide solution, then three times each with 10 mls. of 2N. sulfuric acid, and then washed with 10 mls. of 0.5N sulfuric acid. The heptane is distilled off to obtain the desired 2-(N-isopropylamino)-4-methylbenzophenone which boils at 180° -185° C./5 mm Hg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
21.1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
compound III
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
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Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Name
Quantity
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Type
solvent
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:15]=[CH:14][C:5]([C:6]([C:8]2[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:7])=[C:4]([NH2:16])[CH:3]=1.[CH3:17][C:18]([CH3:20])=O.[BH4-].S(=O)(=O)(O)O>O>[CH:18]([NH:16][C:4]1[CH:3]=[C:2]([CH3:1])[CH:15]=[CH:14][C:5]=1[C:6]([C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][CH:9]=1)=[O:7])([CH3:20])[CH3:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=CC(=C(C(=O)C2=CC=CC=C2)C=C1)N
Step Two
Name
compound III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
21.1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C
Step Five
Name
compound III
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-]
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[BH4-]
Step Nine
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
after which the reaction system is stirred for an additional 60 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is maintained at 20°-25° C. throughout the reaction
ADDITION
Type
ADDITION
Details
such addition
CUSTOM
Type
CUSTOM
Details
requiring in most cases about 60 minutes
Duration
60 min
FILTRATION
Type
FILTRATION
Details
by filtering
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate is concentrated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in about 88 mls
EXTRACTION
Type
EXTRACTION
Details
of heptane and the resulting solution extracted first with 20 mls
WASH
Type
WASH
Details
sulfuric acid, and then washed with 10 mls
DISTILLATION
Type
DISTILLATION
Details
The heptane is distilled off

Outcomes

Product
Details
Reaction Time
60 min
Name
Type
product
Smiles
C(C)(C)NC1=C(C(=O)C2=CC=CC=C2)C=CC(=C1)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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